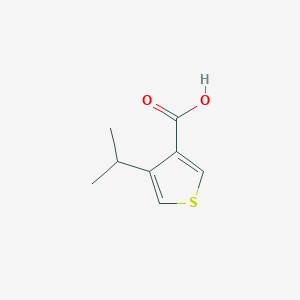
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to an imidazole ring, with a methyl group at the first position of the imidazole ring. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with hydrogenated imidazole or pyrrolidine rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity, while the imidazole ring participates in hydrogen bonding and other interactions. These interactions can activate or inhibit signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole monohydrochloride
Uniqueness
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This property makes it more suitable for certain applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C8H15Cl2N3 |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
1-methyl-2-pyrrolidin-3-ylimidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7-2-3-9-6-7;;/h4-5,7,9H,2-3,6H2,1H3;2*1H |
Clave InChI |
BCTXQNSMHYIRII-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2CCNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
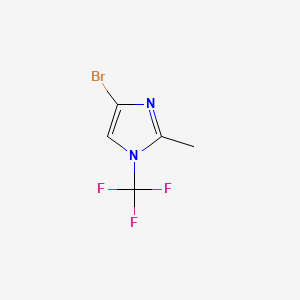
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
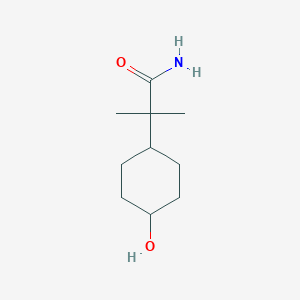
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
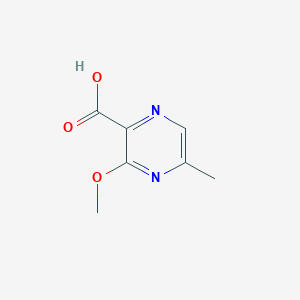

![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)
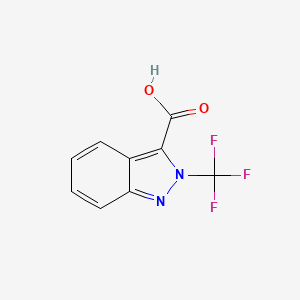

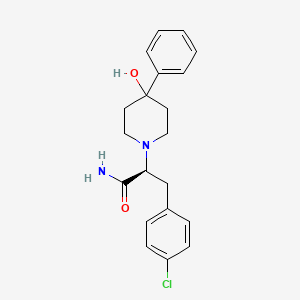
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
